Damgo
CAS No.: 78123-71-4
Cat. No.: VC21540737
Molecular Formula: C26H35N5O6
Molecular Weight: 513.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78123-71-4 |
|---|---|
| Molecular Formula | C26H35N5O6 |
| Molecular Weight | 513.6 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
| Standard InChI | InChI=1S/C26H35N5O6/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36)/t17-,21+,22+/m1/s1 |
| Standard InChI Key | HPZJMUBDEAMBFI-WTNAPCKOSA-N |
| Isomeric SMILES | C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Properties and Structure
Basic Identification
DAMGO is a synthetic peptide with the sequence H-Tyr-D-Ala-Gly-NMe-Phe-Gly-ol. This pentapeptide is characterized by several specific molecular features that contribute to its pharmacological activity and selectivity for μ-opioid receptors .
Physical and Chemical Characteristics
DAMGO has a molecular formula of C26H35N5O6 and a molecular weight of 513.6 g/mol . It is typically available as a white solid that is hygroscopic in nature, requiring careful storage conditions . The compound's chemical structure includes modified amino acids that enhance its stability and receptor selectivity compared to endogenous opioid peptides.
| Property | Value |
|---|---|
| Molecular Formula | C26H35N5O6 |
| Molecular Weight | 513.6 g/mol |
| CAS Number | 78123-71-4 |
| Physical Form | White solid |
| Boiling Point | 922.7±65.0 °C (Predicted) |
| Density | 1.271±0.06 g/cm³ (Predicted) |
| pKa | 9.97±0.15 (Predicted) |
| Storage Temperature | -15°C |
Solubility Profile
DAMGO exhibits good solubility in various solvents, making it convenient for experimental applications in pharmacological research . This property facilitates its use in diverse experimental setups including in vitro receptor binding assays and electrophysiological studies.
| Solvent | Solubility |
|---|---|
| Water | ≥40.7 mg/mL (≈4 mM) |
| Ethanol | ≥40.7 mg/mL |
| DMSO | ≥42.2 mg/mL |
Pharmacological Properties
Receptor Selectivity
DAMGO is characterized by its exceptional selectivity for the μ-opioid receptor compared to other opioid receptor subtypes. This selectivity makes it a valuable tool in distinguishing μ-mediated effects from those of other opioid receptors . Studies have determined that DAMGO exhibits 500- to 1000-fold greater selectivity for μ receptors relative to κ and δ opioid receptors .
The specific binding affinities, represented as Kd values, are approximately 1.18, 1,430, and 213 nM for human μ, δ, and κ opioid receptors, respectively . This high degree of selectivity distinguishes DAMGO from other opioid compounds like morphine, which displays notable activity at multiple opioid receptor subtypes.
Pharmacodynamics
As a μ-opioid receptor agonist, DAMGO initiates signaling cascades typically associated with μ-receptor activation, including inhibition of adenylyl cyclase, modulation of various ion channels, and activation of mitogen-activated protein kinase pathways . The compound exhibits full agonist properties at the μ-opioid receptor, producing maximal efficacy in receptor-mediated responses.
When comparing DAMGO to other opioids, its peptide structure offers unique advantages in specific research applications despite limitations in clinical use due to poor blood-brain barrier penetration. Unlike morphine and other non-peptide opioids, DAMGO provides cleaner receptor selectivity profiles that allow more precise interpretation of experimental results in opioid research .
Research Applications
Neurophysiological Studies
DAMGO has been extensively utilized in electrophysiological studies investigating opioid mechanisms in neural circuits. Research has demonstrated that DAMGO predominantly suppresses neuronal activity via presynaptic mechanisms in various brain regions . For example, studies examining the rostral nucleus of the solitary tract (rNST) revealed that DAMGO presynaptically suppresses activity in these neurons, an effect that may interact significantly with tonic or evoked neuronal responses .
These findings have important implications for understanding how opioids modulate sensory processing, particularly in taste-related neural pathways. The compound's ability to modulate two-pore domain K+ channels in substantia gelatinosa neurons further illustrates its utility in exploring specific cellular mechanisms of opioid action .
Behavioral Pharmacology
Research utilizing DAMGO has yielded significant insights into the behavioral effects of μ-opioid receptor activation. Notably, studies conducted on planarians (flatworms) have demonstrated that DAMGO produces a triad of opioid-like effects similar to those observed in mammals, including place conditioning, abstinence-induced withdrawal, and motility changes .
In place conditioning experiments, planarians conditioned with DAMGO displayed environmental place conditioning (EPC), resembling conditioned place preference (CPP) observed in rodents following exposure to addictive substances. This suggests evolutionary conservation of basic neurochemical mechanisms underlying reward processing and addiction across diverse animal phyla .
The behavioral data from these experiments were analyzed using rigorous statistical methods including one-way ANOVA, two-way ANOVA with Bonferroni post-hoc tests, and non-parametric Kruskal-Wallis tests with Dunn's test for paired comparisons when appropriate . These findings demonstrate that even organisms with relatively simple nervous systems exhibit complex behavioral responses to μ-opioid receptor activation.
Analgesic Mechanism Investigation
DAMGO has proven invaluable in investigations exploring the analgesic mechanisms of opioids . Its high selectivity for μ-opioid receptors allows researchers to specifically examine μ-mediated analgesic pathways without confounding effects from other opioid receptor subtypes.
Research utilizing DAMGO has helped elucidate key neuronal circuits and cellular mechanisms underlying opioid-induced analgesia, including effects on ion channels, neurotransmitter release, and descending pain modulatory pathways. These studies contribute to our understanding of both the therapeutic potential and limitations of opioid analgesics, informing development of novel pain management strategies .
Experimental Methodologies
In Vitro Applications
DAMGO is commonly employed in various in vitro experimental paradigms to study opioid receptor pharmacology and cellular signaling. In receptor binding assays, radiolabeled DAMGO ([³H]DAMGO) serves as a standard ligand for quantifying μ-opioid receptor density and characterizing novel compounds' binding properties .
Electrophysiological studies utilizing DAMGO have provided valuable insights into opioid effects on neuronal excitability and synaptic transmission. For instance, experiments examining miniature excitatory postsynaptic currents (mEPSCs) in the presence of DAMGO have helped distinguish between pre- and postsynaptic mechanisms of opioid action . In these studies, recorded neurons typically undergo baseline measurements, DAMGO application, and washout periods to assess drug effects and reversibility.
Data Analysis Techniques
Research involving DAMGO employs sophisticated data analysis methods to evaluate experimental outcomes. For electrophysiological studies, amplitude data are often collected in defined time increments during baseline, drug application, and washout periods . Measurements are typically taken with specialized software such as Clampfit (Molecular Devices) and analyzed using statistical software like Systat.
For behavioral experiments, statistical analyses commonly include comparisons of group means (± S.E.M.) using parametric tests like ANOVA when data meet appropriate assumptions, or non-parametric alternatives such as Kruskal-Wallis test when necessary . Significance thresholds are typically set at p < 0.05, providing robust statistical support for observed effects.
| Supplier | Product Number | Package Size | Price (2021) | Purity |
|---|---|---|---|---|
| Cayman Chemical | 21553 | 1mg | $35 | ≥98% |
| Cayman Chemical | 21553 | 5mg | $96 | ≥98% |
| Cayman Chemical | 21553 | 10mg | $175 | ≥98% |
| Cayman Chemical | 21553 | 25mg | $394 | ≥98% |
| Tocris | 1171 | 1mg | $83 | Not specified |
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